2,3-Dihydro-1,4-benzodioxin-5-ylmethanol 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol
Brand Name: Vulcanchem
CAS No.: 274910-19-9
VCID: VC21211204
InChI: InChI=1S/C9H10O3/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-3,10H,4-6H2
SMILES: C1COC2=C(C=CC=C2O1)CO
Molecular Formula: C9H10O3
Molecular Weight: 166.17 g/mol

2,3-Dihydro-1,4-benzodioxin-5-ylmethanol

CAS No.: 274910-19-9

Cat. No.: VC21211204

Molecular Formula: C9H10O3

Molecular Weight: 166.17 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dihydro-1,4-benzodioxin-5-ylmethanol - 274910-19-9

Specification

CAS No. 274910-19-9
Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
IUPAC Name 2,3-dihydro-1,4-benzodioxin-5-ylmethanol
Standard InChI InChI=1S/C9H10O3/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-3,10H,4-6H2
Standard InChI Key WATIARBIFSKYKC-UHFFFAOYSA-N
SMILES C1COC2=C(C=CC=C2O1)CO
Canonical SMILES C1COC2=C(C=CC=C2O1)CO

Introduction

Physical and Chemical Properties

Structural Characteristics

2,3-Dihydro-1,4-benzodioxin-5-ylmethanol features a benzodioxin core structure with a methanol substituent. The benzodioxin moiety consists of a benzene ring fused with a dioxane ring, creating a heterocyclic system. The methanol group (-CH2OH) is attached to the 5-position of the benzodioxin skeleton, providing a reactive functional site .

Physicochemical Properties

The compound exists as a solid at room temperature with specific physical properties outlined in Table 1. These properties influence its behavior in chemical reactions, solubility characteristics, and potential applications.

Table 1: Physicochemical Properties of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol

PropertyValueReference
Molecular Weight166.17 g/mol
Molecular FormulaC9H10O3
CAS Number274910-19-9
Physical StateSolid
Enthalpy of Fusion28.78 kJ/mol at 362.4 K
Enthalpy of Sublimation106.9 ± 0.8 kJ/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol. The compound's 1H NMR spectrum exhibits characteristic signals that confirm its structural arrangement, as described in the synthesis literature .

1H NMR (CDCl3) δ: 6.87-6.79 (m, 3H), 4.66 (s, 2H), 4.32-4.30 (m, 2H), 4.28-4.25 (m, 2H), 2.19 (bs, 1H) .

Synthesis and Preparation

Synthetic Routes

Several synthetic routes have been developed for preparing 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol. The most common approach involves the reduction of 2,3-dihydrobenzo[b] dioxine-5-carboxylic acid using appropriate reducing agents. The Chemical Book database lists five different synthetic routes for this compound, demonstrating its synthetic accessibility .

Primary Synthesis Method

The primary synthesis method involves the reduction of 2,3-dihydrobenzo[b] dioxine-5-carboxylic acid using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF). The reaction conditions and process are detailed in Table 2 .

Table 2: Synthesis Conditions for 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol

ParameterDetailsReference
Starting Material2,3-Dihydrobenzo[b] dioxine-5-carboxylic acid
Reducing AgentLithium aluminum hydride
SolventTetrahydrofuran (THF)
Temperature0°C initially, then room temperature
Reaction Time18 hours
Yield99%
Product AppearanceYellow oil

Procedure Details

The synthetic procedure involves the following steps:

  • A solution of 2,3-dihydrobenzo[b] dioxine-5-carboxylic acid (5.00 g, 28.0 mmol) in THF (150 mL) is cooled to 0°C.

  • Lithium aluminum hydride (2.13 g, 56.0 mmol) is added in small portions.

  • The reaction mixture is stirred at 0°C for 10 minutes and then at room temperature for 18 hours.

  • Water (150 mL) is added to the reaction mixture, which is then extracted with ethyl acetate (2 × 100 mL).

  • The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure to obtain the product as a yellow oil .

Chemical Reactivity

Oxidation Reactions

2,3-Dihydro-1,4-benzodioxin-5-ylmethanol can undergo oxidation reactions, particularly at the methanol group. Oxidation of the methanol moiety can yield the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction Reactions

While the compound itself is a product of reduction, further reduction processes can be applied to transform the hydroxyl group into different functional groups. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed for such transformations.

Substitution Reactions

The benzodioxin ring structure can participate in various substitution reactions, including electrophilic and nucleophilic substitutions. These reactions can introduce different functional groups to the core structure, enabling the synthesis of diverse derivatives with potentially enhanced biological activities.

Crystallographic Data

Crystallographic studies have been conducted on 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol, providing detailed information about its three-dimensional structure. The compound crystallizes in the orthorhombic space group Pna21, with specific unit cell parameters outlined in Table 3 .

Table 3: Crystallographic Data for 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol

ParameterValueReference
Crystal SystemOrthorhombic
Space GroupPna21
a (Å)7.8484 ± 0.0006
b (Å)8.3983 ± 0.0007
c (Å)24.1255 ± 0.0018
α (°)90
β (°)90
γ (°)90
Cell Volume (ų)1590.2 ± 0.2
Cell Temperature (K)120 ± 2
Diffraction Radiation TypeMoKα
Diffraction Radiation Wavelength (Å)0.71073

The crystal structure was determined by Huth and Hursthouse in 2007 and is available in the Crystallography Open Database (entry 1519792) .

Applications and Research

Chemical Building Block

2,3-Dihydro-1,4-benzodioxin-5-ylmethanol serves as a valuable building block for the synthesis of more complex organic molecules. Its functional groups provide suitable sites for further chemical modifications, enabling the creation of diverse chemical libraries for various applications.

Pharmaceutical Applications

The benzodioxin structural motif is found in several pharmaceutically relevant compounds. Derivatives of 2,3-Dihydro-1,4-benzodioxin have been investigated for their potential as D2 antagonists and 5-HT1A partial agonists, suggesting applications in the development of atypical antipsychotic agents . Similarly, N-substituted derivatives of related benzodioxin compounds have been explored as potential 5-HT1A receptor ligands .

Biological Activity

Research suggests that 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol and its derivatives may possess various biological activities, including:

  • Antimicrobial Properties: The compound has shown potential antimicrobial activities, making it interesting for pharmaceutical research.

  • Antioxidant Activities: Like other benzodioxin derivatives, it may exhibit antioxidant properties, contributing to its potential biological significance.

  • Enzyme Inhibition: Related compounds have demonstrated inhibitory effects against enzymes such as α-glucosidase, suggesting potential applications in managing metabolic disorders like type-2 diabetes .

Comparison with Related Compounds

Structural Analogs

Several structural analogs of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol exist, with variations in the position or nature of the substituents. These include:

  • 2,3-Dihydro-1,4-benzodioxin-5-ylmethylamine: A related compound where the hydroxyl group is replaced by an amine group, potentially altering its reactivity and biological properties .

  • 2,3-Dihydro-1,4-benzodioxin-5-ol: A simpler analog lacking the methanol group, which may display different chemical and biological characteristics .

  • (5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl)methanol: A more complex derivative combining the benzodioxin structure with an isoxazole ring, potentially exhibiting enhanced biological activities .

Functional Derivatives

Functional derivatives of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol include compounds where the methanol group has been modified or where additional substituents have been introduced to the benzodioxin core. These modifications can significantly alter the compound's properties and potential applications .

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